N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide
Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide is a benzoxazepine-derived compound featuring a seven-membered heterocyclic ring fused with a benzene moiety. The structure includes a 4-ethyl substituent on the benzoxazepin ring and a 3-(4-methoxyphenyl)propanamide side chain. This compound’s unique scaffold combines rigidity from the benzoxazepin core with the hydrophobicity of the methoxyphenyl group, which may influence its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-23-12-13-27-19-10-7-16(14-18(19)21(23)25)22-20(24)11-6-15-4-8-17(26-2)9-5-15/h4-5,7-10,14H,3,6,11-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQDZWKQAOXKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural features can be compared to other benzoxazepines, propanamide derivatives, and methoxyphenyl-containing molecules. Below is a detailed analysis:
Benzoxazepine Derivatives
Benzoxazepines are known for their role as γ-aminobutyric acid (GABA) receptor modulators and kinase inhibitors. Key comparisons include:
- Hydroxyureido-L-3-phenylpropanamide derivatives (e.g., compounds 4 and 5 in ): These feature hydroxamic acid groups and phenylpropanamide backbones. Unlike the target compound, they lack the benzoxazepin core but share the propanamide linkage, which is critical for hydrogen-bonding interactions in enzyme inhibition .
Methoxyphenyl-Propanamide Analogs
The 4-methoxyphenyl group is a common pharmacophore in antioxidants and anti-inflammatory agents:
- N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (compound 8 in ): This analog replaces the benzoxazepin core with a cyclohexane ring but retains the methoxyphenyl group.
- Cyano-phosphino propanenitrile derivatives (e.g., compound 9 in ): These feature methoxyphenyl groups in complex nucleotide-like structures. Their stereochemical complexity contrasts with the target compound’s planar benzoxazepin system, highlighting trade-offs between metabolic stability and target selectivity .
Key Data Table: Comparative Properties
Research Findings and Mechanistic Insights
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for benzoxazepin derivatives, such as cyclocondensation of aminophenols with ketones or aldehydes, followed by propanamide coupling (cf. ) .
- Electrophilic Reactivity : The 5-oxo group in the benzoxazepin ring may act as an electrophilic trap, akin to the hydroxamic acid moiety in compound 5 (), which chelates metal ions in enzyme active sites .
- Solubility Limitations : The 4-ethyl and methoxyphenyl groups may reduce aqueous solubility compared to polar analogs like hydroxyureido derivatives, necessitating formulation optimization .
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